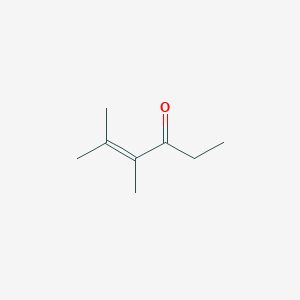
4,5-Dimethyl-4-hexen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-4-hexen-3-one, also known as this compound, is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Building Block in Organic Chemistry
4,5-Dimethyl-4-hexen-3-one serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it valuable in the creation of more complex molecules. It can participate in reactions such as:
- Aldol Condensation : This reaction allows for the formation of larger carbon frameworks.
- Reduction Reactions : The compound can be reduced to form alcohols, which are essential intermediates in organic synthesis.
- Oxidation Reactions : It can be oxidized to yield carboxylic acids or other functional groups, expanding its utility in synthetic pathways.
Biological Research
Potential Biological Activities
Research indicates that this compound may exhibit various biological activities. Studies have focused on its interactions with biomolecules, suggesting potential therapeutic applications:
- Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity, making it a candidate for developing new antibacterial agents .
- Enzyme Modulation : The compound’s ability to interact with specific enzymes and receptors could lead to insights into metabolic pathways and cellular signaling mechanisms.
Industrial Applications
Flavor and Fragrance Industry
Due to its pleasant odor profile, this compound is utilized in the flavor and fragrance industries. Its fruity scent makes it suitable for incorporation into perfumes and food flavorings. The compound's application extends to:
- Fragrance Formulations : It is used as a key ingredient in creating floral or fruity fragrances.
- Food Additives : The compound can be employed as a flavor enhancer in various food products .
Environmental Studies
Atmospheric Chemistry
Research has explored the degradation of unsaturated ketones like this compound in the atmosphere. Understanding its reaction kinetics with hydroxyl radicals and chlorine atoms is crucial for assessing its environmental impact and behavior . This knowledge contributes to atmospheric modeling and pollution control strategies.
Case Studies
Propiedades
Número CAS |
17325-90-5 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
4,5-dimethylhex-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-5-8(9)7(4)6(2)3/h5H2,1-4H3 |
Clave InChI |
CDMNXIBTIAFPBU-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=C(C)C)C |
SMILES canónico |
CCC(=O)C(=C(C)C)C |
Key on ui other cas no. |
17325-90-5 |
Sinónimos |
4,5-Dimethyl-4-hexen-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















